ML334

Description

Properties

IUPAC Name |

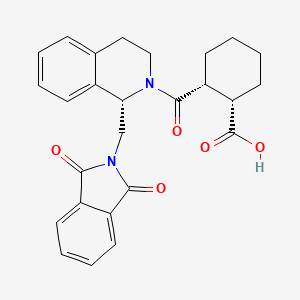

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNENLABLFGGAFF-BHIFYINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ML334: A Technical Guide to a Novel NRF2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML334 has emerged as a significant research tool for investigating the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This technical guide provides an in-depth examination of the mechanism of action of this compound, a potent and cell-permeable small molecule activator of Nuclear factor erythroid 2-related factor 2 (Nrf2). By directly inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, this compound facilitates the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-dependent genes. This document details the molecular interactions, summarizes key quantitative data, and provides comprehensive experimental protocols for the core assays used to characterize this compound.

Introduction

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which targets it for ubiquitination and proteasomal degradation. In response to cellular stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and thioredoxin 1 (TRX1).

This compound (also known as LH601A) is a first-in-class, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] Its discovery has provided a valuable chemical probe to explore the therapeutic potential of direct Nrf2 activation in various disease models, including those for neurodegenerative diseases and cancer.[3] This guide will elucidate the precise mechanism through which this compound exerts its effects.

Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction

The primary mechanism of action of this compound is the direct disruption of the protein-protein interaction between the Kelch domain of Keap1 and the Neh2 domain of Nrf2.[1][4][5] Unlike many other Nrf2 activators that function as electrophiles and covalently modify cysteine residues on Keap1, this compound is a reversible, non-covalent inhibitor.[2]

This compound binds to a specific pocket within the Kelch domain of Keap1, the same site that recognizes the "ETGE" motif of Nrf2.[1] This competitive binding prevents Keap1 from binding to Nrf2, thereby inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 protein is then free to accumulate in the cytoplasm and translocate to the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes, leading to a robust cytoprotective response.

Below is a diagram illustrating the Keap1-Nrf2 signaling pathway and the mechanism of this compound action.

References

- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease | PLOS Genetics [journals.plos.org]

- 4. Activation of NRF2 Signaling in HEK293 Cells by a First-in-Class Direct KEAP1-NRF2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

how does ML334 activate the NRF2 pathway

An In-depth Technical Guide to the NRF2 Pathway Activation by ML334

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[2][3] Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[1][2]

Targeting the Keap1-Nrf2 protein-protein interaction (PPI) represents an attractive therapeutic strategy for a multitude of diseases involving oxidative stress, such as cancer, inflammation, and neurodegenerative disorders.[1][4] this compound has been identified as a first-in-class, non-reactive, small-molecule inhibitor of the Keap1-Nrf2 PPI.[1][5] This guide provides a detailed technical overview of the mechanism by which this compound activates the NRF2 pathway, supported by quantitative data and experimental methodologies.

Core Mechanism of this compound Action

This compound functions as a direct, reversible, and competitive inhibitor of the Keap1-Nrf2 interaction.[5] Unlike electrophilic Nrf2 activators that covalently modify cysteine residues on Keap1, this compound physically occupies the binding pocket on the Keap1 Kelch domain where the 'ETGE' motif of Nrf2 would normally dock.[5]

The key steps in its mechanism are:

-

Direct Binding to Keap1: this compound binds directly to the Kelch domain of Keap1. This binding is stereospecific, with the (SRS)-5 stereoisomer being at least 100 times more potent than its other stereoisomers.[1]

-

Inhibition of Keap1-Nrf2 Interaction: By occupying the Nrf2 binding site, this compound competitively blocks the interaction between Keap1 and Nrf2.[5][6]

-

Nrf2 Stabilization: The disruption of the Keap1-Nrf2 complex prevents the Keap1-mediated ubiquitination and proteasomal degradation of Nrf2.[1]

-

Nuclear Translocation and ARE Activation: Stabilized Nrf2 accumulates in the cytoplasm and subsequently translocates into the nucleus.[1][5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes.[2][3]

-

Upregulation of Cytoprotective Genes: This leads to the increased transcription and expression of numerous cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and thioredoxin reductase 1 (TRX1).[1][7][8]

Quantitative Pharmacological Data

The activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Notes | Reference(s) |

| Binding Affinity (Kd) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) | Binding to Keap1 protein. | [5][7][9] |

| IC50 | 1.6 µM | Fluorescence Polarization (FP) | Competition with an Nrf2 peptide. | [5][6] |

| EC50 (Nrf2 Translocation) | 13 µM | β-Galactosidase Complementation Assay (U2OS cells) | Measures nuclear translocation of Nrf2. | [5] |

| EC50 (ARE Activity) | 18 µM | ARE-bla Reporter Assay (HepG2 cells) | Measures ARE-controlled gene expression. | [1][5] |

Table 2: Cellular Activity Profile of this compound

| Activity | Cell Line(s) | Concentration | Duration | Outcome | Reference(s) |

| Cytotoxicity | HEK293, HepG2 | Up to 26 µM | 48 h | No detectable cell killing. | [5] |

| mRNA Upregulation | HEK293 | 50 - 100 µM | 6 h | 4- to 7-fold increase in HO-1 mRNA. | [7] |

| mRNA Upregulation | HEK293 | 50 - 100 µM | 6 - 16 h | 2- to 3-fold increase in NQO1 and TRX1 mRNA. | [7] |

| Protein Upregulation | HEK293 | 50 - 100 µM | 16 h | Enhanced expression of HO-1 and TRX1 proteins. | [7][8] |

Detailed Experimental Protocols

The characterization of this compound involved several key assays to confirm its mechanism of action.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.

-

Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows, and polarization increases. An inhibitor that disrupts this binding will cause a decrease in polarization.

-

Materials:

-

Recombinant Keap1 Kelch domain protein.

-

Fluorescein-labeled 9-mer Nrf2 peptide probe.[1]

-

Assay Buffer (e.g., PBS, with surfactant like Tween-20).

-

384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Methodology:

-

Add a fixed concentration of Keap1 Kelch domain and the Nrf2 peptide probe to the wells of a microplate.

-

Add this compound in a serial dilution to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition relative to controls (no inhibitor) and plot against the concentration of this compound to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinity. A competitive SPR format was used to determine this compound's binding affinity for Keap1.[5]

-

Principle: Changes in mass on the surface of a sensor chip result in a change in the refractive index, which is detected as a response unit (RU). By immobilizing an Nrf2 peptide and flowing Keap1 over the surface, binding can be measured. In a competitive assay, Keap1 is pre-incubated with the inhibitor, and the reduction in binding to the immobilized peptide is measured.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Streptavidin.

-

Biotinylated 16-mer Nrf2 peptide.[5]

-

Recombinant Keap1 Kelch domain protein.

-

Running buffer (e.g., HBS-EP).

-

-

Methodology:

-

Immobilize streptavidin on the CM5 sensor chip surface.

-

Capture the biotinylated 16-mer Nrf2 peptide onto the streptavidin-coated surface.[5]

-

Pre-incubate a fixed concentration of the Keap1 Kelch domain (e.g., 40 nM) with various concentrations of this compound.[5]

-

Inject the Keap1-ML334 mixtures over the Nrf2 peptide surface at a constant flow rate.[5]

-

Measure the association and dissociation phases of the binding interaction.

-

Regenerate the sensor chip surface between injections (e.g., with 1M NaCl).[5]

-

Analyze the resulting sensorgrams to determine the binding affinity (Kd).

-

Nrf2 Nuclear Translocation Cellular Assay

This cell-based assay confirms that the inhibitor can penetrate the cell membrane and disrupt the Keap1-Nrf2 interaction within a cellular context, leading to Nrf2's translocation to the nucleus.

-

Principle: The assay utilizes enzyme fragment complementation.[1][5] Nrf2 is fused to a small fragment of β-galactosidase, while a larger, complementing fragment is localized in the nucleus. When this compound causes the Nrf2-fusion protein to translocate to the nucleus, the two fragments combine to form a functional enzyme, which can be detected by its activity on a chemiluminescent substrate.

-

Materials:

-

Methodology:

-

Plate the engineered U2OS cells in 384-well white plates and allow them to attach.[5]

-

Treat the cells with a serial dilution of this compound or control compounds.

-

Incubate the cells for a specified period (e.g., 15 hours).[5]

-

Add the detection reagent containing the chemiluminescent substrate.

-

Incubate to allow the enzymatic reaction to proceed.

-

Measure the luminescent signal using a plate reader.

-

Plot the signal against this compound concentration to determine the EC50 value.

-

ARE Reporter Gene Assay

This assay measures the functional downstream consequence of Nrf2 activation: the transcription of genes controlled by the Antioxidant Response Element.

-

Principle: A reporter gene (e.g., β-lactamase) is placed under the control of an ARE promoter element in a stable cell line (e.g., HepG2).[1][5] Activation of Nrf2 by this compound leads to the expression of the reporter gene, and its activity can be quantified using a FRET-based substrate.

-

Materials:

-

Methodology:

-

Plate the ARE-reporter HepG2 cells in assay plates.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells to allow for Nrf2 activation and reporter gene expression.

-

Load the cells with the FRET substrate and incubate.

-

Measure the fluorescence at two wavelengths (excitation and emission for cleaved and uncleaved substrate).

-

Calculate the ratio of emission intensities to determine β-lactamase activity.

-

Plot the activity against this compound concentration to determine the EC50 value.

-

Conclusion

This compound is a well-characterized small-molecule probe that activates the NRF2 pathway through a direct, non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction.[5][8] By binding to the Kelch domain of Keap1, it prevents Nrf2 degradation, leading to the nuclear accumulation of Nrf2 and the subsequent upregulation of ARE-mediated cytoprotective genes.[1][5] Its defined mechanism of action, cell permeability, and low cytotoxicity make this compound an invaluable tool for researchers investigating the complex roles of the Nrf2 pathway in health and disease, and it serves as a promising scaffold for the development of novel therapeutics.[5][8]

References

- 1. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]

ML334: A Technical Guide to the First-in-Class Non-Covalent Inhibitor of the Keap1-Nrf2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML334, a pioneering non-covalent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). As a first-in-class probe, this compound serves as a critical tool for elucidating the therapeutic potential of modulating the Nrf2 signaling pathway in a variety of diseases, including those with underlying oxidative stress and inflammation.[1][2][3]

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[4] Under basal conditions, the repressor protein Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This continuous turnover keeps Nrf2 levels low.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][3][4] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[4][6] This transcriptional activation leads to the production of a battery of detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and glutathione S-transferases (GSTs).[6]

This compound: Mechanism of Non-Covalent Inhibition

Unlike electrophilic Nrf2 activators that covalently modify Keap1, this compound functions as a direct, reversible, and non-covalent inhibitor of the Keap1-Nrf2 PPI.[1][2] It competitively binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif of Nrf2.[1] By occupying this binding pocket, this compound physically prevents the sequestration of Nrf2 by Keap1. This inhibition of the PPI prevents Nrf2 degradation, leading to its nuclear accumulation and the subsequent activation of ARE-dependent gene expression.[1][6] The discovery of this compound provided a crucial tool to study the effects of direct, non-covalent pathway activation, potentially avoiding the off-target effects associated with reactive electrophilic compounds.[1][3]

Quantitative Data Summary

This compound was identified through a high-throughput screening campaign and subsequently characterized using various biochemical and cell-based assays.[1][2] The key quantitative metrics defining its activity are summarized below.

| Parameter | Assay Type | Value | Cell Line / Conditions | Reference |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1.0 µM | Recombinant Keap1 protein | [1][2] |

| IC50 | Fluorescence Polarization (FP) | 1.6 µM | Competition with Nrf2 peptide | [1][2][7] |

| EC50 (Nrf2 Translocation) | Beta-Galactosidase Complementation | 13 µM | - | [1] |

| EC50 (ARE Activity) | Beta-Lactamase Reporter | 18 µM | HepG2 cells | [1] |

| Cytotoxicity | Cell Viability Assay | No detectable cytotoxicity up to 26 µM | HEK293 and HepG2 cells | [1][2] |

Key Experimental Protocols

The characterization of this compound involved several key experimental techniques to confirm its binding to Keap1 and its functional activity in cells.

Fluorescence Polarization (FP) Assay

This biochemical assay was used in the primary high-throughput screen to identify compounds that disrupt the Keap1-Nrf2 interaction.[1][6] It measures the change in polarization of a fluorescently-labeled Nrf2 peptide upon binding to the much larger Keap1 protein.

Methodology:

-

Reagents: Purified recombinant Kelch domain of Keap1 protein; a fluorescently-labeled peptide corresponding to the Keap1 binding region of Nrf2 (e.g., FITC-9mer LDEETGEFL); assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4mM EDTA, 0.005% Tween-20).[1]

-

Procedure: A solution containing the Keap1 protein and the fluorescent Nrf2 peptide is prepared. In this state, the large complex tumbles slowly, resulting in a high fluorescence polarization signal.

-

Inhibitor Addition: Test compounds, such as this compound, are added at varying concentrations.

-

Measurement: If a compound successfully competes with the fluorescent peptide for binding to Keap1, the displaced peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[8]

Nrf2 Nuclear Translocation Assay

This cell-based assay directly measures the ability of a compound to cause the translocation of Nrf2 from the cytoplasm to the nucleus. One common method utilizes enzyme fragment complementation (EFC).

Methodology:

-

Engineered Cells: A cell line is engineered to express two fusion proteins: Nrf2 fused to a small fragment of beta-galactosidase (β-gal), and a larger, complementing fragment of β-gal anchored in the nucleus.[1]

-

Basal State: In the absence of an activator, the Nrf2-β-gal fragment is sequestered in the cytoplasm by Keap1, and no active β-gal enzyme is formed.

-

Compound Treatment: Cells are treated with this compound.

-

Translocation and Complementation: this compound disrupts the Keap1-Nrf2 interaction, allowing the Nrf2-β-gal fragment to translocate into the nucleus. Here, it complements the nuclear-anchored β-gal fragment, forming an active enzyme.

-

Signal Detection: A substrate for β-gal is added, which is converted into a detectable signal (e.g., chemiluminescent or colorimetric). The signal intensity is proportional to the amount of Nrf2 that has entered the nucleus.

-

Analysis: The EC50 value is determined from the dose-response curve.[1]

Antioxidant Response Element (ARE) Reporter Gene Assay

This assay quantifies the functional downstream consequence of Nrf2 activation: the transcription of genes under the control of the ARE.

Methodology:

-

Reporter Cell Line: A stable cell line (e.g., HepG2) is created that contains a reporter gene (e.g., firefly luciferase or beta-lactamase) under the transcriptional control of a promoter containing multiple copies of the ARE sequence.[1][8]

-

Compound Incubation: The ARE-reporter cells are incubated with various concentrations of this compound.

-

Nrf2 Activation: this compound treatment leads to Nrf2 nuclear translocation and binding to the ARE sequences in the reporter construct.

-

Reporter Gene Expression: This binding drives the expression of the reporter gene (luciferase or beta-lactamase).

-

Signal Measurement: After a set incubation period, cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate like luciferin is added, and the resulting luminescence is quantified. For beta-lactamase, a fluorescent substrate is used.

-

Data Analysis: The EC50 is calculated from the dose-dependent increase in reporter signal.

Conclusion

This compound stands as a landmark discovery in the study of the Keap1-Nrf2 signaling pathway. As the first-identified non-covalent, direct inhibitor, it has provided an invaluable chemical tool to investigate the biological consequences of Nrf2 activation without the confounding covalent modifications of electrophilic agents.[1][2] The data and methodologies presented in this guide underscore its characterization as a potent and cell-permeable probe. This compound continues to serve as a foundational lead compound for the ongoing development of novel therapeutics targeting a wide range of diseases linked to oxidative stress and inflammation.[1][9]

References

- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. rsc.org [rsc.org]

- 9. Non-covalent Small-Molecule Kelch-like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1-Nrf2) Inhibitors and Their Potential for Targeting Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of ML334 for research

An In-depth Examination of the Chemical, Physical, and Biological Properties of a Novel Keap1-Nrf2 Interaction Inhibitor

This technical guide provides a comprehensive overview of ML334, a potent and selective small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating the Nrf2 pathway.

Core Chemical and Physical Properties

This compound is a non-covalent, reversible inhibitor that offers a valuable tool for studying the intricate Keap1-Nrf2 signaling pathway.[1][2] Its development as a specific probe allows for the elucidation of the cytoprotective responses mediated by Nrf2 activation without the off-target effects associated with reactive, covalent inhibitors.[2]

| Property | Value | Reference |

| IUPAC Name | (1S,2R)-2-(((S)-1-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [3] |

| Molecular Weight | 446.50 g/mol | [3] |

| CAS Number | 1432500-66-7 | [3] |

| Appearance | Cream-colored powder | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | [3][4] |

| Solubility | >100 μM in PBS (pH 7.4) | [2] |

| Soluble to 100 mM in DMSO | [3] | |

| Stability | Stable in PBS for at least 24 hours. Moderately stable in human plasma, with approximately 75% remaining after 5 hours. Stable in the presence of glutathione (GSH) for 48 hours. | [2] |

Biological Activity and Mechanism of Action

This compound functions by competitively inhibiting the binding of Nrf2 to the Kelch domain of Keap1.[2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.[5]

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 1.0 μM | Surface Plasmon Resonance (SPR) | [2] |

| IC₅₀ (Keap1-Nrf2 Interaction) | 1.6 μM | Fluorescence Polarization (FP) | [2] |

| EC₅₀ (Nrf2 Nuclear Translocation) | 13 μM | Beta-galactosidase fragment complementation | [2] |

| EC₅₀ (ARE Reporter Gene Activation) | 18 μM | Beta-lactamase reporter assay | [2] |

This compound has been shown to be cell-permeable and exhibits low cytotoxicity in cell lines such as HEK293 and HepG2, with no detectable cell killing at concentrations up to 26 μM.[2]

Signaling Pathway

The mechanism of this compound's action on the Keap1-Nrf2 pathway is depicted below.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.

Materials:

-

Purified recombinant human Keap1 Kelch domain protein

-

Fluorescein-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL)

-

Assay Buffer: 10 mM HEPES, pH 7.4

-

This compound dissolved in DMSO

-

Black, non-binding, low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 10 µL of 12 nM Keap1 Kelch domain protein.[6]

-

Add 10 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.

-

Add 10 µL of 4 nM FITC-9mer Nrf2 peptide.[6]

-

Add 10 µL of HEPES buffer.[6]

-

Incubate the plate for 30 minutes at room temperature, protected from light.[6]

-

Measure fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.[1][6]

-

Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This cell-based assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

Hepatoma (HepG2) or other suitable cells

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorophore-conjugated secondary antibody

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Seed HepG2 cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for 6 hours.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 5 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour at 37°C.

-

Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8)[6]

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Positive control (e.g., tert-butylhydroquinone (tBHQ))

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent

Procedure:

-

Seed the HepG2-ARE-C8 cells into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.[6]

-

Treat the cells with various concentrations of this compound, a positive control (tBHQ), and a vehicle control (DMSO).[6]

-

Incubate the cells for 12 hours.[6]

-

Remove the medium and wash the cells with cold PBS.[6]

-

Lyse the cells using a luciferase cell culture lysis reagent.[6]

-

Transfer 20 µL of the supernatant to a new plate.[6]

-

Measure the luciferase activity using a luminometer according to the manufacturer's protocol.[6]

-

Calculate the fold induction of luciferase activity relative to the vehicle control.[6]

Synthesis of this compound

The synthesis of this compound is a stereoselective process starting from commercially available materials. A summary of the synthetic route is provided below.[2]

In Vivo Studies

Currently, there is limited publicly available information on the in vivo pharmacokinetics and efficacy of this compound in animal models. The initial probe report from the NIH Molecular Libraries Program indicates that the compound has 95% plasma protein binding in human plasma and is moderately stable.[2] Further in vivo studies are necessary to fully characterize its therapeutic potential.

Conclusion

This compound is a valuable research tool for investigating the Keap1-Nrf2 signaling pathway. Its well-defined chemical and physical properties, coupled with its specific biological activity as a non-covalent inhibitor of the Keap1-Nrf2 interaction, make it a superior probe compared to reactive electrophilic modulators. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further investigation into its in vivo properties will be crucial for its potential translation into a therapeutic agent for diseases associated with oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ML 334 | Nrf2 Activators: R&D Systems [rndsystems.com]

- 4. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]

- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Discovery and Development of ML334: A First-in-Class Non-Covalent Inhibitor of the Keap1-Nrf2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML334 is a potent and cell-permeable small molecule that has emerged as a critical tool for studying the intricate Keap1-Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. Discovered through high-throughput screening, this compound represents a first-in-class non-covalent inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its biochemical and cellular characterization. While extensive in vitro data underscores its utility as a chemical probe, publicly available in vivo efficacy, pharmacokinetic, and toxicology data remains limited.

Introduction: Targeting the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a broad array of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and thioredoxin reductase 1 (TXNRD1).

Dysregulation of the Keap1-Nrf2 pathway is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Consequently, modulation of this pathway with small molecules has become a significant therapeutic strategy. While many early Nrf2 activators were electrophilic compounds that covalently modify reactive cysteine residues on Keap1, there has been a concerted effort to develop non-covalent inhibitors that offer improved selectivity and a potentially better safety profile. This compound has emerged from these efforts as a pioneering non-covalent inhibitor of the Keap1-Nrf2 interaction.

Discovery and Synthesis

This compound was identified through a high-throughput screening (HTS) campaign of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library, which screened over 337,000 compounds. The primary screen utilized a fluorescence polarization (FP) assay designed to detect the disruption of the interaction between the Keap1 Kelch domain and a fluorescein-labeled peptide derived from Nrf2.

The initial hit compound possessed three chiral centers, leading to the synthesis and evaluation of its eight possible stereoisomers.[1] Structure-activity relationship (SAR) studies revealed that the inhibitory activity resided predominantly in a single stereoisomer, designated as (1S,2R)-2-[[(1S)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid, which was subsequently named this compound. This stereoisomer was found to be at least 100-fold more potent than the other stereoisomers, highlighting the specific nature of its interaction with the Keap1 protein.

A detailed synthetic scheme for this compound has been published, starting from commercially available (S)-1,2,3,4-tetrahydro-1-isoquinoline carboxylic acid. The synthesis involves protection of the starting material, reduction of the carboxylic acid, introduction of a phthalimide group, and subsequent ring opening of cis-cyclohexane dicarboxylic anhydride to yield the final product after chromatographic separation of isomers.[1]

Mechanism of Action: A Non-Covalent Disruptor

This compound acts as a direct inhibitor of the protein-protein interaction between Keap1 and Nrf2.[2][3] Unlike many other Nrf2 activators that function as electrophiles and covalently modify Keap1, this compound binds to the Kelch domain of Keap1 in a reversible, non-covalent manner.[1] This was confirmed through experiments showing that pre-incubation of Keap1 with this compound followed by filtration to remove the unbound compound resulted in the recovery of Keap1's ability to bind to Nrf2.[1] Furthermore, incubation of this compound with glutathione (GSH) did not lead to the formation of a GSH adduct, providing additional evidence for its non-electrophilic nature.[1]

By binding to the Kelch domain, the same domain that recognizes the "ETGE" motif of Nrf2, this compound competitively inhibits the Keap1-Nrf2 interaction.[1] This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of ARE-driven gene expression.[2][3]

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

In Vitro Characterization

The biological activity of this compound has been extensively characterized through a series of in vitro biochemical and cell-based assays.

Biochemical Assays

The primary assay used in the discovery and initial characterization of this compound was a fluorescence polarization (FP) assay. This assay measures the disruption of the interaction between the purified Keap1 Kelch domain and a fluorescein-labeled peptide corresponding to the Keap1-binding region of Nrf2.

Surface Plasmon Resonance (SPR) was employed to determine the binding affinity of this compound to the Keap1 Kelch domain. Competitive SPR experiments confirmed a direct interaction and allowed for the determination of the dissociation constant (Kd).

A thermal shift assay was also used as a secondary screen to confirm the direct binding of this compound to the Keap1 protein.

Cell-Based Assays

The cellular activity of this compound was evaluated using several reporter gene assays. An Antioxidant Response Element (ARE)-luciferase reporter assay in cell lines such as HEK293 was used to quantify the ability of this compound to induce Nrf2-dependent gene transcription.

An Nrf2 nuclear translocation assay, often employing immunofluorescence or a β-galactosidase fragment complementation system, was used to visualize and quantify the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.[1]

The induction of endogenous Nrf2 target genes was measured at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. Key genes analyzed include HO-1, NQO1, and TXNRD1.[2]

Cell viability assays, such as the MTT or CellTiter-Glo assay, were performed in various cell lines (e.g., HEK293, HepG2) to assess the cytotoxicity of this compound.[1]

Quantitative In Vitro Data

| Parameter | Assay | Value | Reference |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1.0 µM | [1] |

| IC50 | Fluorescence Polarization (FP) | 1.6 µM | [1] |

| EC50 (Nrf2 Nuclear Translocation) | β-galactosidase fragment complementation | 13 µM | [1] |

| EC50 (ARE Reporter Gene) | β-lactamase reporter gene assay | 18 µM | [1] |

| Cytotoxicity | Cell viability assay (48h) | No detectable cytotoxicity up to 26 µM in HEK293 and HepG2 cells | [1] |

Experimental Protocols

Fluorescence Polarization (FP) Assay:

-

A reaction mixture is prepared containing the purified Keap1 Kelch domain protein and a fluorescein-labeled Nrf2 peptide in an appropriate buffer.

-

The mixture is incubated to allow for the formation of the Keap1-Nrf2 peptide complex.

-

This compound, dissolved in DMSO, is added to the mixture at various concentrations.

-

The plate is incubated to allow the compound to interact with the protein complex.

-

The fluorescence polarization of the solution is measured using a plate reader. A decrease in polarization indicates the displacement of the fluorescent peptide from the Keap1 protein.

-

IC50 values are calculated from the dose-response curves.

ARE-Luciferase Reporter Gene Assay:

-

HEK293 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE-containing promoter.

-

Transfected cells are seeded into 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

After a defined incubation period (e.g., 16-24 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

EC50 values are determined from the dose-response curves of luciferase activity.

Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro characterization of this compound.

In Vivo Studies: A Knowledge Gap

While the in vitro data for this compound is robust and clearly demonstrates its potential as a selective Nrf2 activator, there is a notable lack of publicly available, detailed in vivo studies. The initial probe development report suggests that this compound is a valuable tool to elucidate the role of the Keap1-Nrf2 pathway in various disease models in vivo.[1] However, specific studies detailing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), efficacy in animal models of disease, and comprehensive toxicology are not readily found in the public domain.

For progression in drug development, such in vivo studies are critical. These would typically involve:

-

Pharmacokinetic studies: in rodent models (e.g., mice, rats) to determine the compound's half-life, bioavailability, and tissue distribution.

-

Efficacy studies: in animal models of diseases where oxidative stress is implicated, such as neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), cardiovascular diseases, or cancer.

-

Toxicology studies: to assess the safety profile of the compound, including acute and chronic toxicity studies.

The absence of this data in the public literature suggests that either these studies have not been published or that the development of this compound as a clinical candidate may have been discontinued.

Conclusion and Future Directions

This compound stands as a landmark discovery in the field of Nrf2 modulation. As a first-in-class, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, it has provided an invaluable tool for researchers to probe the intricacies of this critical cytoprotective pathway without the confounding off-target effects associated with electrophilic activators. The comprehensive in vitro characterization of this compound has clearly defined its mechanism of action and cellular activity.

However, the full therapeutic potential of this compound remains to be elucidated due to the limited availability of in vivo data. Future research efforts should focus on conducting and publishing rigorous in vivo studies to assess the pharmacokinetic, efficacy, and safety profiles of this compound and its analogs. Such studies will be essential to determine if the promising in vitro activity of this compound class can be translated into novel therapeutics for a wide range of diseases driven by oxidative stress. The development of this compound has paved the way for the design of next-generation non-covalent Keap1-Nrf2 inhibitors with improved drug-like properties, which may ultimately lead to new and effective treatments for patients.

References

- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

An In-depth Technical Guide on the Foundational Research of ML334 and its Role in the Activation of Cytoprotective Genes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on ML334, a potent small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It details the mechanism of action of this compound, its quantitative effects on the expression of key cytoprotective genes, and the experimental protocols used to characterize its activity. Furthermore, this guide explores the broader context of cellular cytoprotective mechanisms by examining the Unfolded Protein Response (UPR), with a specific focus on the IRE1 signaling pathway.

Introduction to this compound and Cytoprotective Gene Activation

This compound is a cell-permeable small molecule that has been identified as a potent and specific activator of the NRF2 pathway.[1][2] NRF2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a wide array of cytoprotective genes that defend against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound functions by disrupting the Keap1-NRF2 protein-protein interaction, leading to the stabilization and nuclear translocation of NRF2.[1][2] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.

This guide will delve into the specifics of this compound's interaction with the NRF2 pathway and provide the necessary technical details for researchers to understand and potentially replicate key experiments.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 1 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| IC50 | 1.6 - 2.3 µM | Fluorescence Polarization (FP) Assay | [2] |

| EC50 (Nrf2 Nuclear Translocation) | 13 µM | Beta-galactosidase fragment complementation | [3] |

| EC50 (ARE Reporter Activity) | 18 µM | Beta-lactamase reporter gene assay | [3] |

Table 2: Effect of this compound on Cytoprotective Gene and Protein Expression in HEK293 Cells

| Target Gene/Protein | Treatment Condition | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| NQO1 | 50-100 µM this compound, 6 hours | 2-3 fold increase | Not Reported | [1] |

| NQO1 | 50-100 µM this compound, 16 hours | 2-3 fold increase | Not Reported | [1] |

| TRX1 | 50-100 µM this compound, 6 hours | 2-3 fold increase | Not Reported | [1] |

| TRX1 | 50-100 µM this compound, 16 hours | 2-3 fold increase | Increased | [1] |

| HO-1 | 50-100 µM this compound, 6 hours | 4-7 fold increase | Not Reported | [1] |

| HO-1 | 50-100 µM this compound, 16 hours | Lesser fold-change than at 6h | Increased | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.

Caption: this compound-mediated activation of the NRF2 signaling pathway.

Caption: The IRE1 branch of the Unfolded Protein Response (UPR).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is used to screen for and characterize inhibitors of the Keap1-Nrf2 protein-protein interaction.

-

Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.

-

Materials:

-

Purified recombinant human Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer peptide containing the ETGE motif).[4]

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4).[4]

-

384-well, low-volume, black, round-bottom plates.

-

Fluorescence polarization plate reader.

-

This compound or other test compounds.

-

-

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the Keap1 protein to a final concentration of approximately 12 nM.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Add the fluorescently labeled Nrf2 peptide to a final concentration of approximately 4 nM.

-

The final assay volume in each well should be around 40 µL.

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 535 nm for FITC) filters.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE. Activation of NRF2 by compounds like this compound leads to the transcription of the luciferase gene, and the resulting luminescence is measured.

-

Materials:

-

HEK293T or other suitable cell line.

-

ARE-luciferase reporter plasmid.

-

A constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Transfection reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).

-

Luminometer.

-

This compound or other test compounds.

-

-

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 12-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Immunofluorescence Assay for Nrf2 Nuclear Translocation

This imaging-based assay visualizes and quantifies the movement of NRF2 from the cytoplasm to the nucleus upon activation.

-

Principle: Cells are treated with an NRF2 activator, then fixed and stained with an anti-NRF2 antibody and a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is used to identify the nucleus. The co-localization of NRF2 and the nuclear stain indicates nuclear translocation.

-

Materials:

-

Cells seeded on glass coverslips in a multi-well plate.

-

This compound or other test compounds.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody against NRF2.

-

Fluorochrome-conjugated secondary antibody.

-

DAPI or another nuclear counterstain.

-

Fluorescence microscope.

-

-

-

Treat cells with the test compound or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with Triton X-100 for 10-20 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour at room temperature.

-

Incubate with the primary anti-NRF2 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of NRF2 relative to the cytoplasmic intensity to determine the extent of nuclear translocation.

-

Quantitative Real-Time PCR (qPCR) for Cytoprotective Gene Expression

This technique measures the changes in mRNA levels of NRF2 target genes in response to treatment with this compound.

-

Principle: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the target genes (e.g., NQO1, HO-1) and a housekeeping gene (for normalization). The relative expression of the target genes is calculated.

-

Materials:

-

Cells treated with this compound or vehicle control.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., NQO1, HO-1, TRX1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

-

-

-

Treat cells with various concentrations of this compound for different time points.

-

Extract total RNA from the cells using a commercial kit and assess its quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the appropriate primers and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control and normalized to the housekeeping gene.

-

This compound and the Unfolded Protein Response (UPR)

While the primary and well-characterized mechanism of action for this compound is the activation of the NRF2 pathway, it is important to consider other major cytoprotective signaling networks within the cell, such as the Unfolded Protein Response (UPR). The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR has three main branches, one of which is mediated by the inositol-requiring enzyme 1 (IRE1).

The IRE1 pathway plays a dual role in the cellular response to ER stress.[14] Its activation can lead to the splicing of XBP1 mRNA, which results in the production of a potent transcription factor that upregulates genes involved in protein folding and degradation, thereby promoting cell survival.[14] Conversely, prolonged or severe ER stress can lead to IRE1-mediated decay of specific mRNAs (RIDD) and activation of apoptotic pathways.[14]

Currently, there is a lack of direct experimental evidence in the public domain linking this compound to the activation or modulation of the UPR or the IRE1 signaling pathway. Foundational research has predominantly focused on its role as a specific inhibitor of the Keap1-Nrf2 interaction. It is plausible that downstream effects of NRF2 activation, such as the restoration of redox homeostasis, could indirectly alleviate ER stress and thus influence the UPR. However, further research is required to investigate any direct interaction or crosstalk between this compound and the IRE1 pathway.

Conclusion

This compound is a valuable chemical probe for studying the NRF2 signaling pathway and its role in cytoprotection. Its ability to directly and reversibly inhibit the Keap1-Nrf2 interaction provides a specific mechanism for upregulating a battery of antioxidant and detoxification genes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers interested in utilizing this compound to explore the therapeutic potential of NRF2 activation in various disease models. While the direct effects of this compound appear to be centered on the NRF2 pathway, understanding its interplay with other cytoprotective mechanisms, such as the UPR, will be an important area for future investigation. This will provide a more complete picture of the cellular stress response and may reveal novel therapeutic strategies for diseases associated with oxidative stress and protein misfolding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IRE1 Signaling Affects Cell Fate During the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of ML334 to Keap1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor ML334 to its target protein, Kelch-like ECH-associated protein 1 (Keap1). This compound is a potent, cell-permeable, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, making it a valuable tool for studying the Nrf2 signaling pathway and a potential starting point for the development of therapeutics targeting oxidative stress-related diseases.[1][2][3][4]

Quantitative Binding Affinity Data

The binding affinity of this compound for Keap1 has been characterized using multiple biophysical and biochemical assays. The key quantitative metrics are summarized in the table below, providing a clear comparison of its potency in different experimental contexts.

| Parameter | Value (µM) | Assay Method | Notes |

| Kd | 1.0 | Surface Plasmon Resonance (SPR) | Competitive SPR experiments were used to determine the dissociation constant.[1] |

| IC50 | 1.6 | Fluorescence Polarization (FP) | This value represents the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled Nrf2 peptide to Keap1.[1] |

| EC50 | 13 | Nrf2 Nuclear Translocation Assay | This cellular assay measures the effective concentration of this compound needed to induce 50% of the maximal Nrf2 translocation to the nucleus.[1] |

| EC50 | 18 | ARE Reporter Gene Assay (HepG2 cells) | This cellular assay quantifies the concentration of this compound required to achieve 50% of the maximal activation of the Antioxidant Response Element (ARE).[3][5] |

| EC50 | 12 | Nrf2 Nuclear Translocation Assay (U2OS cells) | A similar cellular potency was observed in a different cell line.[2][6] |

The Keap1-Nrf2 Signaling Pathway and this compound's Mechanism of Action

Under basal conditions, Keap1 acts as a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Keap1 binds to Nrf2 in the cytoplasm, facilitating its ubiquitination and subsequent degradation by the proteasome. This keeps the cellular levels of Nrf2 low.[7][8]

In response to oxidative or electrophilic stress, or through the action of inhibitors like this compound, the Keap1-Nrf2 interaction is disrupted. This compound binds directly to the Kelch domain of Keap1, the same site where Nrf2 binds.[3][5] This competitive inhibition prevents Nrf2 from being targeted for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes by binding to the Antioxidant Response Element (ARE) in their promoter regions.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the binding of this compound to Keap1.

Fluorescence Polarization (FP) Assay

This assay was a primary method for identifying and characterizing inhibitors of the Keap1-Nrf2 interaction.[5][9] It measures the change in the polarization of fluorescent light emitted from a labeled Nrf2 peptide. When the small, fluorescently-labeled peptide is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, resulting in higher polarization. A competitor molecule like this compound will displace the fluorescent peptide, causing a decrease in polarization.

Materials:

-

Purified Keap1 Kelch domain protein

-

Fluorescein-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL)[1]

-

Assay Buffer (e.g., HEPES buffer)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the FITC-Nrf2 peptide and Keap1 Kelch domain protein at appropriate concentrations (e.g., 4 nM peptide and 12 nM Keap1).[10]

-

Assay Plate Setup: To each well of the 384-well plate, add:

-

10 µL of the FITC-Nrf2 peptide solution.

-

10 µL of the Keap1 Kelch domain protein solution.

-

10 µL of the serially diluted this compound or vehicle control (e.g., DMSO).

-

10 µL of assay buffer to bring the final volume to 40 µL.[10]

-

-

Incubation: Cover the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation and 535 nm emission).[10]

-

Data Analysis: The percentage of inhibition is calculated based on the observed polarization values relative to the polarization of the free peptide (Pmin) and the fully bound peptide (Pmax). The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time. It was employed as an orthogonal method to confirm the direct binding of this compound to Keap1 and to determine the dissociation constant (Kd).[1][5]

Principle: In a typical SPR experiment, one binding partner (the ligand, e.g., Keap1) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., a small molecule) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Competitive SPR Protocol Outline:

-

Immobilization: The Keap1 Kelch domain is immobilized on a sensor chip surface.

-

Binding of Nrf2 Peptide: A constant concentration of a high-affinity Nrf2 peptide is injected along with varying concentrations of the inhibitor (this compound).

-

Competition: this compound competes with the Nrf2 peptide for binding to the immobilized Keap1.

-

Detection: The SPR signal is proportional to the amount of Nrf2 peptide bound to the Keap1 surface. An increase in this compound concentration leads to a decrease in the binding of the Nrf2 peptide, resulting in a lower SPR signal.

-

Data Analysis: The response at equilibrium is plotted against the concentration of this compound to determine the Kd of the inhibitor.

Cellular Assays: Nrf2 Nuclear Translocation and ARE Reporter Gene Activation

To confirm that the biochemical binding affinity translates into cellular activity, two main types of cell-based assays were utilized.[1][5]

1. Nrf2 Nuclear Translocation Assay:

-

Principle: This assay measures the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an inhibitor. Technologies like enzyme fragment complementation can be used, where Nrf2 is fused to one part of an enzyme (e.g., β-galactosidase) and another part is localized in the nucleus. Translocation of Nrf2 brings the fragments together, reconstituting enzyme activity, which can be measured.[1][5]

-

General Protocol:

-

Seed cells engineered for the assay (e.g., U2OS Keap1-Nrf2 cells) in a multi-well plate.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 15 hours).[1]

-

Add the substrate for the reporter enzyme.

-

Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of Nrf2 in the nucleus.

-

Calculate the EC50 value from the dose-response curve.

-

2. ARE Reporter Gene Assay:

-

Principle: This assay measures the functional consequence of Nrf2 translocation – the activation of gene transcription from an ARE promoter. Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.[1][5]

-

General Protocol:

-

Seed ARE-reporter cells (e.g., ARE-bla HepG2 cells) in a multi-well plate.

-

Treat the cells with a serial dilution of this compound.

-

After an incubation period, lyse the cells and add the necessary reagents to measure the reporter gene activity.

-

The signal produced is directly correlated with the level of Nrf2-mediated gene transcription.

-

Calculate the EC50 value from the dose-response curve.

-

This comprehensive dataset and the detailed experimental protocols underscore the characterization of this compound as a specific and direct inhibitor of the Keap1-Nrf2 protein-protein interaction, validating its use as a chemical probe for this critical cytoprotective pathway.

References

- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Keap1-Nrf2 Interaction Probe, this compound | 1432500-66-7 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]

- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

ML334: A Technical Guide to a First-in-Class Chemical Probe for NRF2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML334, a potent and selective chemical probe for the investigation of the NRF2 signaling pathway. This compound is a first-in-class, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, making it an invaluable tool for studying the intricate mechanisms of cellular oxidative stress response and for the development of novel therapeutics.

Introduction to NRF2 Signaling and the Role of this compound

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator that orchestrates the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, NRF2 is sequestered in the cytoplasm by its primary inhibitor, the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to stressors, this interaction is disrupted, allowing NRF2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiate the transcription of a broad array of cytoprotective enzymes and proteins.[1][2][3]

This compound was identified through a high-throughput screening campaign as a small molecule that directly inhibits the Keap1-Nrf2 protein-protein interaction.[4] Unlike many other NRF2 activators that function as electrophiles, this compound acts via a non-covalent binding mechanism, offering a more direct and potentially more specific means of modulating the NRF2 pathway.[4][5] Its cell-permeable nature allows for the investigation of NRF2 signaling in cellular contexts.[4][6][7] This guide will delve into the quantitative characteristics, experimental applications, and underlying signaling pathways related to the use of this compound as a chemical probe.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound in various assays. These values have been compiled from multiple sources to provide a comparative overview.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (Kd) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) with Keap1 protein | [5][6][7] |

| Inhibition of Keap1-Nrf2 Interaction (IC50) | 1.6 µM | Fluorescence Polarization (FP) assay with Nrf2 peptide | [5] |

| 1.6 - 2.3 µM | Fluorescence Polarization assay using Keap1 Kelch domain/NRF2-ETGE peptide | [8] | |

| Cellular Efficacy (EC50) | 18 µM | ARE-bla HepG2 cell line (ARE-controlled β-lactamase expression) | [4][5] |

| 12 µM | PathHunter® U2OS Keap1-Nrf2 functional assay (Nrf2 nuclear translocation) | [4][9] | |

| 13 µM | Nrf2 nuclear translocation assay using β-galactosidase fragment complementation | [5] | |

| Stereoisomer Activity (EC50) | > 100 µM | (RSR)-5 enantiomer and other diastereomers in ARE-bla HepG2 cell line | [4][10] |

| Cytotoxicity | No detectable cytotoxicity up to 26 µM | HEK293 and HepG2 cells, 48-hour treatment | [5] |

Table 1: Quantitative Profile of this compound

Signaling Pathways and Experimental Workflows

Visual representations of the NRF2 signaling pathway and the experimental logic for validating this compound are provided below to facilitate a deeper understanding of its mechanism and application.

References

- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 2. hololifecenter.com [hololifecenter.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Keap1-Nrf2 Interaction Probe, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Utilizing ML334 in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic principles for using ML334, a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound serves as a valuable chemical probe for studying cellular responses to oxidative stress and for the development of therapeutics targeting the Keap1-Nrf2 axis.

Core Principles of this compound Action